2,6-Dichloroaniline

Descripción general

Descripción

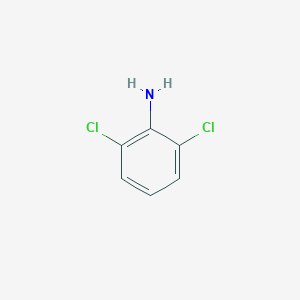

2,6-Dichloroaniline is an organic compound with the molecular formula C6H5Cl2N. It is one of several isomers of dichloroaniline, characterized by the presence of two chlorine atoms at the 2 and 6 positions on the aniline ring. This compound appears as a colorless or white solid and is known for its applications in the synthesis of various pharmaceuticals and agrochemicals .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2,6-Dichloroaniline can be synthesized through several methods:

Hydrogenation of 2,6-dichloronitrobenzene: This method involves the reduction of 2,6-dichloronitrobenzene using hydrogen gas in the presence of a catalyst.

Halogenation of sulfanilamide followed by desulfonation: In this laboratory method, sulfanilamide is first halogenated, and then the sulfonic group is removed through desulfonation.

Industrial Production Methods:

Sulfonation and Cyclo-chlorination: This method involves using N,N’-diphenyl urea as a raw material, followed by sulfonation, cyclo-chlorination, hydrolysis to remove a carbonyl group, and hydrolysis to remove a sulfonic group. This method is advantageous due to its simplicity, high yield, and low cost.

Análisis De Reacciones Químicas

2,6-Dichloroaniline undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding nitro compounds.

Reduction: Reduction reactions can convert it back to its parent aniline compound.

Substitution: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other substituents.

Common Reagents and Conditions:

Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

Reducing agents: Such as hydrogen gas in the presence of a catalyst.

Nucleophiles: Such as amines or alcohols for substitution reactions.

Major Products:

Oxidation products: Nitro compounds.

Reduction products: Aniline derivatives.

Substitution products: Various substituted anilines depending on the nucleophile used.

Aplicaciones Científicas De Investigación

2,6-Dichloroaniline has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

Biology: It serves as a precursor for the synthesis of biologically active molecules.

Medicine: It is used in the pharmaceutical industry for the synthesis of drugs such as clonidine and diclofenac

Industry: It is employed in the production of herbicides and pesticides.

Mecanismo De Acción

The mechanism of action of 2,6-Dichloroaniline depends on its application. In pharmaceuticals, it acts by interacting with specific molecular targets and pathways. For example, in the synthesis of clonidine, it affects adrenergic receptors, leading to its antihypertensive effects. The exact molecular targets and pathways vary depending on the specific derivative and its intended use.

Comparación Con Compuestos Similares

2,6-Dichloroaniline is one of six isomers of dichloroaniline. The other isomers include:

- 2,3-Dichloroaniline

- 2,4-Dichloroaniline

- 2,5-Dichloroaniline

- 3,4-Dichloroaniline

- 3,5-Dichloroaniline

Uniqueness:

- Positional Isomerism: The position of the chlorine atoms on the aniline ring significantly affects the chemical properties and reactivity of each isomer.

- Applications: While all isomers have applications in the synthesis of dyes and herbicides, this compound is particularly notable for its use in pharmaceuticals such as clonidine and diclofenac .

Actividad Biológica

2,6-Dichloroaniline (DCA) is an aromatic amine characterized by the presence of two chlorine atoms at the 2 and 6 positions of the aniline ring. This compound is widely used in the synthesis of dyes, pesticides, and pharmaceuticals, and its biological activity has garnered significant attention in toxicological and pharmacological studies.

- Chemical Formula: CHClN

- Molecular Weight: 163.01 g/mol

- CAS Number: 15307-93-4

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound and its derivatives. For instance, research indicates that certain metal complexes derived from DCA exhibit enhanced antibacterial activity against pathogenic strains such as Escherichia coli and Staphylococcus aureus compared to the free ligand alone. The activity is attributed to the chelation effect, which increases the stability and bioavailability of the metal complexes .

Table 1: Antibacterial Activity of DCA Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 50 µg/mL |

| DCA-Pd Complex | E. coli | 25 µg/mL |

| DCA-Pt Complex | S. aureus | 20 µg/mL |

Toxicological Effects

This compound has been associated with various toxic effects in animal models. Notably, studies have reported that high doses can lead to methaemoglobinemia, a condition characterized by the presence of methemoglobin in blood, which reduces its oxygen-carrying capacity .

Case Study: Toxicity in Rats

In a study involving oral administration of DCA to Wistar rats, doses ranging from 30 to 750 mg/kg body weight resulted in observable symptoms such as fatigue and dyspnoea. The median lethal dose (LD50) was determined to be below 1000 mg/kg .

The biological activity of DCA is thought to be mediated through several mechanisms:

- Reactive Oxygen Species (ROS) Generation: DCA can induce oxidative stress by generating ROS, leading to cellular damage.

- Enzyme Inhibition: It may inhibit key enzymes involved in metabolic pathways, contributing to its antimicrobial effects.

- DNA Interaction: Some studies suggest that DCA can intercalate with DNA, potentially disrupting replication processes.

Spectroscopic Studies

Spectroscopic analyses have demonstrated that DCA and its derivatives can form stable complexes with various metal ions. These complexes often exhibit enhanced biological activities compared to their parent compounds. For example, studies have shown that palladium (Pd) complexes derived from DCA display significantly improved antibacterial properties .

Pharmacokinetics

Pharmacokinetic studies indicate that DCA is rapidly absorbed following oral administration but may undergo significant first-pass metabolism. The compound's distribution in tissues varies, with higher concentrations noted in the liver and kidneys .

Propiedades

IUPAC Name |

2,6-dichloroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2N/c7-4-2-1-3-5(8)6(4)9/h1-3H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDMFXJULNGEPOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

(C6H3)Cl2(NH2), C6H5Cl2N | |

| Record name | 2,6-DICHLOROANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0143 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5044449 | |

| Record name | 2,6-Dichloroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5044449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Other Solid; Water or Solvent Wet Solid, COLOURLESS CRYSTALS. | |

| Record name | Benzenamine, 2,6-dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,6-DICHLOROANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0143 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

at 0.7kPa: 97 °C | |

| Record name | 2,6-DICHLOROANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0143 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

>112 °C | |

| Record name | 2,6-DICHLOROANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0143 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water: poor | |

| Record name | 2,6-DICHLOROANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0143 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 5.6 | |

| Record name | 2,6-DICHLOROANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0143 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

608-31-1 | |

| Record name | 2,6-Dichloroaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=608-31-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dichlorobenzenamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000608311 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 2,6-dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,6-Dichloroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5044449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dichloroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.237 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-DICHLOROANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KG3RW7NW6M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,6-DICHLOROANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0143 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

39 °C | |

| Record name | 2,6-DICHLOROANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0143 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 2,6-Dichloroaniline?

A1: this compound has a molecular formula of C6H5Cl2N and a molecular weight of 162.02 g/mol.

Q2: Is there any spectroscopic data available for this compound?

A2: Yes, studies have used various spectroscopic techniques to characterize this compound. These include:

- Laser Raman vibrational assignments and normal coordinate analysis: This technique helps understand the vibrational modes and force constants of the molecule. []

- Nuclear Quadrupole Resonance (NQR): This technique, particularly 35Cl NQR, has been used to study the solid-state structure and dynamics of this compound and its derivatives. [, ]

- IR and 1H-NMR Spectroscopy: These techniques provide information on the functional groups and structural features of the molecule. [, , , , ]

- UV-Vis Spectroscopy: This technique is useful for studying electronic transitions and is particularly relevant in the context of this compound's degradation and analytical detection. [, , , ]

- X-ray photoelectron spectroscopy (XPS): This technique provides information on elemental composition and chemical states within a material, useful for characterizing this compound-containing polymers. []

Q3: How is this compound synthesized?

A3: Several methods exist for the synthesis of this compound:

- Chlorination of Aniline: Direct chlorination of aniline can yield this compound, but achieving high selectivity for the desired product can be challenging. []

- From N,N′-diphenylurea: This multi-step process involves reacting aniline with urea, followed by sulfonation, chlorination, and hydrolysis to yield this compound. [, ]

- Oxidative Chlorination and Deprotection: This approach involves protecting aniline in the para position, followed by oxidative chlorination and deprotection via desulfonation or decarboxylation. []

Q4: What are the applications of this compound?

A4: this compound serves as an important intermediate in the synthesis of various compounds:

- Pharmaceuticals: It is a key precursor in the synthesis of Diclofenac Sodium, a non-steroidal anti-inflammatory drug (NSAID). [, , ]

- Dyes: It is used as a diazo component in synthesizing bisazo reactive dyes with applications in textile coloring. []

- Polymers: It serves as a monomer for producing polydihaloanilines with potential applications in electronics and materials science. [, ]

Q5: Are there alternative synthesis methods for compounds like Diclofenac Sodium that reduce the use of this compound?

A5: While this compound is a common intermediate in Diclofenac Sodium synthesis, alternative routes exist. One approach utilizes the reaction of o-chlorophenylacetic acid with this compound under specific conditions, potentially offering a different environmental profile. [, ]

Q6: What analytical methods are used to quantify this compound?

A6: Various techniques are employed for the analysis of this compound:

- High-Performance Liquid Chromatography (HPLC): Often coupled with Diode Array Detection (DAD) or Mass Spectrometry (MS), this technique enables the separation and quantification of this compound, especially as an impurity in pharmaceutical products like Diclofenac Sodium. [, , , ]

- Gas Chromatography (GC): Often combined with Electron Capture Detection (ECD) or Mass Spectrometry (MS), this technique offers high sensitivity and is useful for analyzing this compound in environmental samples. []

- Derivative-ratio spectrophotometry: This method utilizes UV-Vis spectrophotometry to determine this compound in the presence of Diclofenac Hydrochloride. []

Q7: What are the environmental concerns related to this compound?

A7: this compound is considered a priority pollutant due to its potential toxicity and persistence in the environment. While detailed information on its ecotoxicological effects is limited in the provided research, studies highlight the importance of understanding its phototransformation and degradation pathways in water and soil. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.